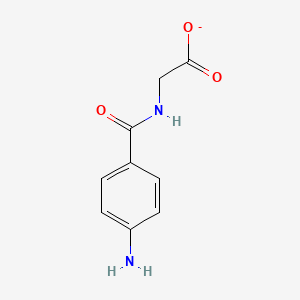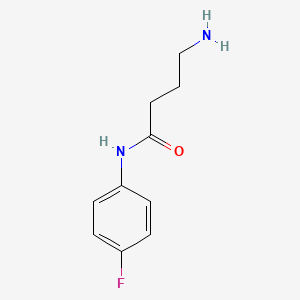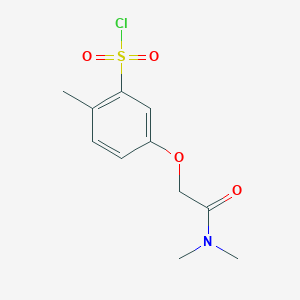
1-ethyl-7-methyl-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-7-methyl-1H-indole-2,3-dione is a heterocyclic compound with the following chemical formula:
C9H7NO2
. It belongs to the indole family, which is a significant class of compounds found in natural products and drugs. Indoles play essential roles in cell biology and exhibit diverse biological activities.Preparation Methods
Synthetic Routes: Several synthetic methods exist for preparing 1-ethyl-7-methyl-1H-indole-2,3-dione. One common approach is the Fischer indole synthesis, which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst . The resulting tricyclic indole can then be further modified to obtain the desired compound.
Industrial Production: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are crucial for industrial applications.
Chemical Reactions Analysis
1-Ethyl-7-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: Oxidative transformations can lead to the formation of new functional groups.
Reduction: Reduction reactions may yield saturated derivatives.
Substitution: Substituents can be introduced at different positions on the indole ring.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group.
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) can be employed.
Major Products: The specific products formed depend on the reaction conditions and substituents present. Detailed mechanistic studies are essential to predict the major products accurately.
Scientific Research Applications
1-Ethyl-7-methyl-1H-indole-2,3-dione finds applications in:
Medicine: Investigating its potential as a drug candidate due to its indole scaffold.
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Mechanism of Action
The exact mechanism by which 1-ethyl-7-methyl-1H-indole-2,3-dione exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
1-Ethyl-7-methyl-1H-indole-2,3-dione can be compared with other indole derivatives, emphasizing its unique features. Similar compounds include indole-3-acetic acid, which acts as a plant hormone .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-ethyl-7-methylindole-2,3-dione |
InChI |
InChI=1S/C11H11NO2/c1-3-12-9-7(2)5-4-6-8(9)10(13)11(12)14/h4-6H,3H2,1-2H3 |
InChI Key |
CZJDGMHPYAMRDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=C2C(=O)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12119963.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12119969.png)



![3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119995.png)
![4-Methyl-5-octylindolo[2,3-b]quinoxaline](/img/structure/B12119999.png)



![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12120028.png)
![2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]-](/img/structure/B12120036.png)
![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)
![6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12120049.png)
